![molecular formula C19H20N4O3 B2865243 4-(furan-2-carbonyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide CAS No. 899990-29-5](/img/structure/B2865243.png)
4-(furan-2-carbonyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide
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Description
4-(furan-2-carbonyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide, also known as FIPI, is a small molecule inhibitor that has gained significant attention in scientific research. FIPI has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in intracellular signaling pathways.
Scientific Research Applications
Piperazine Derivatives in Medicinal Chemistry
Piperazine and its derivatives play a crucial role in the development of new drugs, exhibiting a broad spectrum of pharmacological activities. Studies highlight piperazine as a versatile scaffold in drug discovery, particularly for its application in anti-mycobacterial compounds against Mycobacterium tuberculosis, including strains resistant to multiple drugs (MDR and XDR TB) (Girase et al., 2020). Additionally, piperazine derivatives have been noted for their therapeutic uses across various domains, such as antipsychotic, antihistamine, antidepressant, and anticancer agents, showcasing the compound's adaptability in addressing diverse health issues (Rathi et al., 2016).
Furan Derivatives in Drug Development
Furan derivatives, characterized by their furan ring, are pivotal in the synthesis of bioactive molecules. Research indicates that compounds containing furan and related heteroatoms may have significant effects on the central nervous system (CNS), ranging from depression to convulsion, highlighting their potential in developing novel CNS drugs (Saganuwan, 2017). Furthermore, the conversion of plant biomass into furan derivatives has been identified as a sustainable pathway for producing polymers, functional materials, and fuels, demonstrating furan's versatility beyond pharmacological applications (Chernyshev et al., 2017).
Heterocyclic Compounds in Therapeutic Applications
Heterocyclic compounds, particularly those bearing piperazine and furan rings, are central to the design of molecules with optimized pharmacological activities. These compounds are integral to the synthesis of drugs targeting CNS disorders, showcasing the potential for derivatives of "4-(furan-2-carbonyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide" in this domain. Their biological significance is underscored by comprehensive reviews on triazine scaffolds and their derivatives, which elucidate a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiviral effects, among others (Verma et al., 2019).
properties
IUPAC Name |
4-(furan-2-carbonyl)-N-(1-methylindol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-21-13-15(14-5-2-3-6-16(14)21)20-19(25)23-10-8-22(9-11-23)18(24)17-7-4-12-26-17/h2-7,12-13H,8-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKXYVVIJTULLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-carbonyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide |
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